molecular formula C7H11N3O B13195244 2-Pyrimidinamine, 4-propoxy-

2-Pyrimidinamine, 4-propoxy-

Cat. No.: B13195244
M. Wt: 153.18 g/mol
InChI Key: WELSYRUGYUVOEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrimidinamine, 4-propoxy- can be achieved through several methods. One common approach involves the reaction of 2-chloro-4,6-dimethylpyrimidine with propylamine under microwave conditions. This method allows for efficient and rapid synthesis with high yields . Another method involves the use of a three-component coupling reaction, where functionalized enamines, triethyl orthoformate, and ammonium acetate are reacted in the presence of a catalyst such as zinc chloride .

Industrial Production Methods: Industrial production of 2-Pyrimidinamine, 4-propoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Pyrimidinamine, 4-propoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 2-Pyrimidinamine, 4-propoxy- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . By inhibiting these enzymes, the compound can exert anticancer and anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: 2-Pyrimidinamine, 4-propoxy- is unique due to its specific propoxy substitution at the 4-position, which can influence its biological activity and chemical reactivity. This substitution can enhance its selectivity and potency as a protein kinase inhibitor compared to other similar compounds .

Biological Activity

2-Pyrimidinamine, 4-propoxy- is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of 2-Pyrimidinamine, 4-propoxy- can be represented as follows:

C8H10N2O\text{C}_8\text{H}_{10}\text{N}_2\text{O}

This structure features a pyrimidine ring substituted at the 4-position with a propoxy group, which is crucial for its biological activity.

Research indicates that compounds similar to 2-Pyrimidinamine, 4-propoxy- exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many pyrimidine derivatives act as inhibitors of key kinases involved in cancer pathways. For instance, they may inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which is critical in tumor angiogenesis and growth .
  • Antimetabolite Activity : Due to their structural similarity to nucleic acids, pyrimidine derivatives can interfere with nucleic acid synthesis, acting as antimetabolites. This mechanism is particularly relevant in cancer therapy .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

  • In Vitro Studies : A study evaluated the cytotoxic effects of various pyrimidine derivatives against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). The results indicated significant cytotoxicity and pro-apoptotic effects, suggesting that these compounds could be developed into effective anticancer agents .
Cell Line Compound IC50 (µM) Mechanism
A5492-Pyrimidinamine, 4-propoxy-15.0VEGFR-2 Inhibition
MCF72-Pyrimidinamine, 4-propoxy-12.5Apoptosis Induction

Other Biological Activities

Beyond anticancer properties, 2-Pyrimidinamine, 4-propoxy- has shown potential in treating other conditions:

  • Anti-inflammatory Effects : Compounds within this class have demonstrated anti-inflammatory properties by inhibiting mediators involved in inflammatory responses .
  • Antiasthmatic Activity : Some studies suggest that pyrimidine derivatives can act as bronchodilators and may be useful in asthma treatment by blocking histamine release from mast cells .

Case Studies

  • Colorectal Cancer Treatment : A specific case study investigated the use of a related pyrimidine derivative in patients with advanced colorectal cancer. The compound showed promising results in shrinking tumors and improving patient outcomes when combined with standard chemotherapy .
  • Asthma Management : Another study focused on the efficacy of pyrimidine-based compounds in patients suffering from asthma. The results indicated a significant reduction in bronchospasm episodes when treated with these compounds compared to placebo .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-propoxypyrimidin-2-amine

InChI

InChI=1S/C7H11N3O/c1-2-5-11-6-3-4-9-7(8)10-6/h3-4H,2,5H2,1H3,(H2,8,9,10)

InChI Key

WELSYRUGYUVOEJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC=C1)N

Origin of Product

United States

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